

Characterization of (S)-(-)-2(Benzyloxycarbonylamino)-3-phenyl-1-propanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its physicochemical properties, spectroscopic data, and a representative experimental protocol for its preparation.

Core Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for (S)-(-)-2- (Benzyloxycarbonylamino)-3-phenyl-1-propanol, also known as N-Cbz-L-phenylalaninol.[1]

Table 1: Physicochemical Properties



Property	Value	Reference
IUPAC Name	benzyl N-[(2S)-1-hydroxy-3- phenylpropan-2-yl]carbamate	[1]
Molecular Formula	C17H19NO3	[1]
Molecular Weight	285.34 g/mol	[1]
CAS Number	6372-14-1	
Appearance	White amorphous powder	[2]
Melting Point	93.1-93.9 °C	[3]
Optical Rotation	$[\alpha]D = +48.0$ (c=2.0, in methanol) for the (R)-enantiomer	[3]

Table 2: Spectroscopic Data



Spectrum Type	Key Features	Reference
¹H NMR	Data not available in search results. Representative shifts for similar structures suggest aromatic protons (δ 7.2-7.4 ppm), benzylic protons of the Cbz group (δ ~5.1 ppm), and protons of the propanol backbone (δ 2.8-4.0 ppm).	[1]
¹³ C NMR	Data not available in search results. Expected signals would include those for the aromatic carbons, the carbonyl of the carbamate, the benzylic carbon of the Cbz group, and the carbons of the propanol backbone.	[1]
Infrared (IR)	FTIR and ATR-IR spectra are available. Key absorptions are expected for the N-H and O-H stretching, C=O stretching of the carbamate, and aromatic C-H and C=C stretching.	[1][4]
Mass Spectrometry	Fragmentation patterns would likely involve cleavage of the benzylic C-O bond of the Cbz group, and fragmentation of the propanol side chain.	[5][6]

Experimental Protocols

A common method for the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol involves the reduction of the corresponding N-protected amino acid, N-Cbz-L-phenylalanine.

Foundational & Exploratory





The following protocol is a representative example based on established chemical literature.[7] [8]

Materials:

- N-Cbz-L-phenylalanine
- · Ethyl chloroformate
- Triethylamine (TEA) or N-methylmorpholine (NMM)
- Sodium borohydride (NaBH₄)
- Dry Tetrahydrofuran (THF)
- Water
- · Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Activation of the Carboxylic Acid: To a solution of N-Cbz-L-phenylalanine (1 equivalent) in dry THF at -15 °C under an inert atmosphere (e.g., nitrogen or argon), add N-methylmorpholine (1 equivalent). Stir the mixture for 10 minutes, then add ethyl chloroformate (1 equivalent) dropwise, ensuring the temperature remains below -10 °C. The formation of a white precipitate (N-methylmorpholine hydrochloride) is observed. Allow the reaction to proceed for 30 minutes.
- Reduction to the Alcohol: In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in water. Cool this solution to 0 °C. The activated mixed anhydride solution from step 1 is then added slowly to the sodium borohydride solution. Vigorous gas evolution (hydrogen) will be observed.



- Work-up and Extraction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by carefully adding 1 M HCl until the gas evolution ceases and the pH is neutral. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Final Purification: The crude (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford a white solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol from N-Cbz-L-phenylalanine.



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Caption: Synthesis workflow for (S)-(-)-2-(Benzyloxycarbonylamino)-3-phenyl-1-propanol.



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References

- 1. N-carbobenzoxy-L-phenylalanilol | C17H19NO3 | CID 853481 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]
- 3. US5367094A Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives Google Patents [patents.google.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Effect of phenylalanine on the fragmentation of deprotonated peptides PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
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